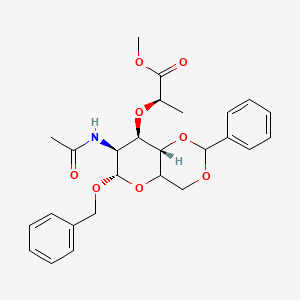

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and benzylidene formation The final step involves the esterification of the carboxyl group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Biological Research Applications

2.1. Bacterial Cell Wall Studies

One of the primary applications of this compound is in the study of bacterial cell walls. The N-acetyl derivative of muramic acid is essential for understanding peptidoglycan biosynthesis, which is vital for bacterial growth and survival. Research has shown that derivatives like Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can improve the incorporation of metabolic glycan probes into bacterial cell walls, facilitating the study of bacterial metabolism and cell wall dynamics .

2.2. Antimicrobial Activity

Due to its structural similarity to components of bacterial cell walls, this compound has been investigated for its potential antimicrobial properties. Studies suggest that modifications to muramic acid derivatives can enhance their efficacy against certain bacterial strains, making them candidates for developing new antibacterial agents .

Pharmaceutical Research

3.1. Drug Development

The unique properties of this compound make it a valuable scaffold in pharmaceutical chemistry. Researchers are exploring its potential as a lead compound for developing novel antibiotics or adjuvants that can enhance the effectiveness of existing antibiotics against resistant bacterial strains .

3.2. Metabolic Labeling Probes

This compound has been utilized in metabolic labeling studies to trace bacterial metabolism. By modifying the structure of muramic acid derivatives, researchers have developed probes that can be incorporated into peptidoglycan, allowing for real-time tracking of bacterial growth and response to treatments .

Table 1: Summary of Case Studies Involving this compound

Mecanismo De Acción

The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves its interaction with specific molecular targets in bacterial cells. It is believed to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption can lead to weakened cell walls and ultimately, bacterial cell death. The compound’s effects are mediated through pathways involving enzymes responsible for peptidoglycan biosynthesis .

Comparación Con Compuestos Similares

Similar Compounds

Muramic Acid: The parent compound, which is a key component of bacterial cell walls.

N-Acetylmuramic Acid: A derivative of muramic acid with an acetyl group, commonly found in bacterial peptidoglycan.

Benzylidene Derivatives: Compounds with benzylidene protective groups, used in various synthetic applications.

Uniqueness

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is unique due to its combination of protective groups and its role as a derivative of muramic acid. This combination allows for specific interactions with bacterial cell wall synthesis pathways, making it a valuable compound in biochemical research and potential therapeutic applications .

Actividad Biológica

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester (CAS Number: 104371-51-9) is a derivative of muramic acid, which is a crucial component of bacterial cell walls. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory research.

- Molecular Formula : C26H31NO8

- Molecular Weight : 485.53 g/mol

- Structural Features : The compound features an N-acetyl group and benzylidene modifications that enhance its solubility and reactivity compared to natural muramic acid .

The biological activity of this compound is primarily attributed to its structural similarity to components found in bacterial peptidoglycan. This similarity allows the compound to interfere with bacterial cell wall synthesis, potentially inhibiting bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It may inhibit the growth of various bacteria by disrupting the synthesis of peptidoglycan, which is essential for maintaining bacterial cell wall integrity. Studies have shown that derivatives like this compound can bind to biological receptors involved in immune responses, mimicking natural ligands that activate immune pathways .

Immunomodulatory Effects

In addition to its antimicrobial properties, this compound has been studied for its immunomodulatory effects. It interacts with Toll-like receptors (TLRs), which play a critical role in the innate immune response. By activating these receptors, the compound may enhance immune activation or modulation, influencing overall immune responses.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

-

Immunological Impact :

- Research highlighted that this compound could enhance dendritic cell activation through TLR pathways, promoting a more robust adaptive immune response. This was evidenced by increased cytokine production in vitro when exposed to the compound.

-

Comparative Analysis :

- A comparative study with other muramic acid derivatives indicated that this compound had superior solubility and reactivity, leading to higher biological activity levels.

Data Table: Comparison of Muramic Acid Derivatives

| Compound Name | Molecular Formula | Antimicrobial Activity | Immunomodulatory Effect |

|---|---|---|---|

| This compound | C26H31NO8 | High | Yes |

| N-Acetylmuramic Acid | C12H19N1O7 | Moderate | No |

| Muramic Acid | C12H19N1O5 | Low | No |

Propiedades

IUPAC Name |

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYOCWILIJFUOR-KVFANMLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.